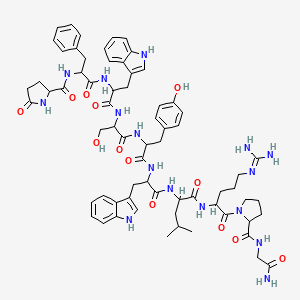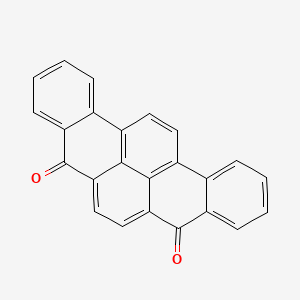
Benzo(rst)pentaphene-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZO[A,I]PYRENE[5,8]QUINONE is a polycyclic aromatic hydrocarbon with a quinone functional group It is known for its complex structure and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZO[A,I]PYRENE[5,8]QUINONE typically involves the oxidation of DIBENZO[A,I]PYRENE. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the quinone derivative.
Industrial Production Methods
Industrial production of DIBENZO[A,I]PYRENE[5,8]QUINONE may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
DIBENZO[A,I]PYRENE[5,8]QUINONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
DIBENZO[A,I]PYRENE[5,8]QUINONE has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including cytotoxicity and mutagenicity.
Medicine: Explored for its potential use in developing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of DIBENZO[A,I]PYRENE[5,8]QUINONE involves its interaction with cellular components, particularly DNA. The quinone group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular macromolecules. This compound can also form adducts with DNA, leading to mutations and potential carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DIBENZO[A,E]PYRENE
- DIBENZO[A,H]PYRENE
- DIBENZO[A,L]PYRENE
- DIBENZO[E,L]PYRENE
Uniqueness
DIBENZO[A,I]PYRENE[5,8]QUINONE is unique due to its specific quinone functional group, which imparts distinct chemical reactivity and biological activity compared to other dibenzopyrene isomers. Its ability to undergo redox cycling and form DNA adducts makes it particularly interesting for research in toxicology and medicinal chemistry.
Eigenschaften
Molekularformel |
C24H12O2 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,14,16,18,20(24),21-undecaene-8,13-dione |
InChI |
InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H |
InChI-Schlüssel |
BYJQUJKAHCZMAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
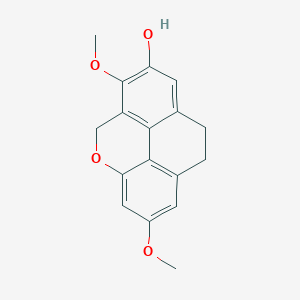

![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
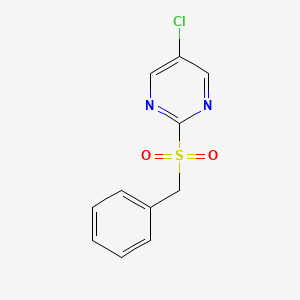
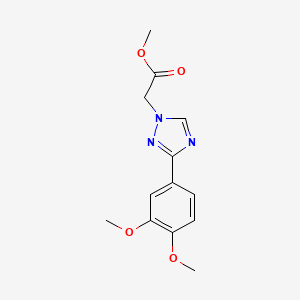
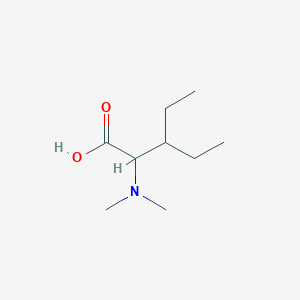
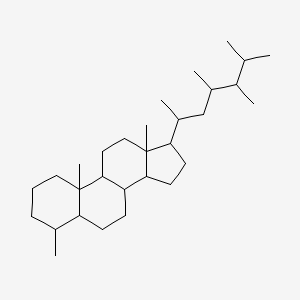


![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
